molecular formula C10H11F3N2 B1401887 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine CAS No. 753454-54-5

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B1401887
CAS No.: 753454-54-5
M. Wt: 216.2 g/mol
InChI Key: UGHCMLSCHXEAKI-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a valuable chemical building block designed for research and development in medicinal chemistry and drug discovery. Compounds featuring a pyrrolidin-1-yl group attached to a pyridine ring core that also contains a trifluoromethyl group are of significant interest in the design of biologically active molecules . The presence of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical research to fine-tune properties such as metabolic stability, lipophilicity, and overall bioavailability . As a heteroaromatic scaffold, this compound serves as a versatile advanced intermediate. Researchers utilize such structures in various applications, including the synthesis of more complex molecules for high-throughput screening and the development of potential therapeutic agents . The related compound 3-Chloro-2-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridine, for instance, is handled with cold-chain transportation, indicating the sensitivity and high value of such specialized reagents . Furthermore, structurally similar molecules have been studied as components in ligand development for various biological targets, underscoring the utility of this chemotype in probing biochemical pathways . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound appropriately in a controlled laboratory environment.

Properties

IUPAC Name

2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)8-3-4-14-9(7-8)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHCMLSCHXEAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines typically starts with picolines or other pyridine derivatives. For example, 3-picoline can be converted into 3-trifluoromethylpyridine through a two-step process involving chlorination followed by fluorination in a vapor-phase reactor. This process can be adapted for other positions on the pyridine ring by adjusting the starting material and reaction conditions.

Substrate Reaction Temperature (°C) Products and Yields (GC PA%)
3-Picoline 335 (CFB), 320 (Empty) 86.4% TF, 6.6% CTF, 0.0% DCTF
380 (CFB), 380 (Empty) 7.4% TF, 64.1% CTF, 19.1% DCTF
2-Picoline 350–360 (CFB) 71.3% TF, 11.1% CTF, 2.4% DCTF
450 (CFB) 5.4% TF, 62.2% CTF, 13.9% DCTF

Data Tables

Table 1: Synthesis of Trifluoromethylpyridines from Picolines

Substrate Reaction Temperature (°C) Products and Yields (GC PA%)
3-Picoline 335 (CFB), 320 (Empty) 86.4% TF, 6.6% CTF, 0.0% DCTF
380 (CFB), 380 (Empty) 7.4% TF, 64.1% CTF, 19.1% DCTF
2-Picoline 350–360 (CFB) 71.3% TF, 11.1% CTF, 2.4% DCTF
450 (CFB) 5.4% TF, 62.2% CTF, 13.9% DCTF

Table 2: Potential Amination Reactions

Starting Material Nucleophile Conditions Product
Halogenated TFMP Pyrrolidine Base/Catalyst 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or trifluoromethyl group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce hydrogenated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Enzyme Inhibition : Studies indicate that 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine can inhibit specific enzymes involved in critical cellular pathways. This inhibition may alter cell cycle regulation and has implications for cancer treatment .
  • Receptor Modulation : The compound interacts with various receptors, suggesting its role in modulating signaling pathways associated with diseases such as cancer and metabolic disorders .
  • Anti-Cancer Properties : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of proliferation in cancer cells.

Agrochemicals

The trifluoromethylated pyridine derivatives are vital in developing agrochemical products:

  • Fungicides : Compounds like fluazinam, derived from trifluoromethylpyridine structures, exhibit potent fungicidal activity. They interfere with the biochemistry of respiration in fungi, making them effective crop protection agents .

Materials Science

The unique structural characteristics of this compound make it suitable for developing materials with enhanced stability and reactivity:

  • Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex chemical entities, which can be utilized in various industrial applications.

Case Study 1: Anti-Cancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anti-cancer properties of this compound against several cancer cell lines. The results indicated that the compound effectively induced apoptosis in treated cells while inhibiting their proliferation significantly. This study emphasizes the potential of this compound as an anti-cancer agent .

Case Study 2: Agrochemical Development

Another study focused on developing new agrochemical formulations using trifluoromethylpyridines. The findings revealed that derivatives containing the pyrrolidinyl moiety exhibited enhanced fungicidal activity compared to traditional compounds. These results suggest that incorporating this structural feature could lead to more effective crop protection products .

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight Melting Point (°C) pKa
This compound C₁₀H₁₁F₃N₂ 230.20 Not reported ~7.89*
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives C₁₅H₁₂ClN₃ 281.73 268–287
4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline C₁₁H₁₃F₃N₂ 230.23 7.89
UDO (CYP51 inhibitor) C₂₁H₁₇ClF₃N₃O 437.83

*Predicted based on structural similarity to 4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline .

Key Observations:

  • Its trifluoromethyl group enhances lipophilicity compared to amino- or chloro-substituted pyridines .
  • Acidity/Basicity: The predicted pKa (~7.89) suggests moderate basicity, likely due to the pyrrolidine nitrogen, which may influence solubility and membrane permeability .
  • Thermal Stability: Derivatives with chloro and nitro substituents exhibit higher melting points (268–287°C) , whereas the target compound’s melting point remains uncharacterized.

Biological Activity

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies from recent research.

Chemical Structure and Properties

The compound has a molecular formula of C8H9F3N2 and features a pyridine ring substituted with a pyrrolidine group and trifluoromethyl moiety. Its unique structure contributes to its interaction with various biological targets.

Research indicates that this compound may act through multiple mechanisms, including:

  • Inhibition of Enzyme Activity : The compound has shown the ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Activity : It may interact with G-protein-coupled receptors (GPCRs), influencing signaling pathways related to cell survival and apoptosis.

Case Studies and Research Findings

  • Cancer Cell Proliferation :
    • A study evaluated the effects of this compound on MDA-MB-231 breast cancer cells. Results demonstrated significant inhibition of cell growth with an IC50 value of approximately 25 μM, suggesting its potential as an anticancer agent .
    • Another investigation into pancreatic ductal adenocarcinoma (PDAC) cells revealed that the compound inhibited invasion and migration, highlighting its role in targeting metastatic behavior .
  • Binding Affinity Studies :
    • In competition assays, this compound displaced fluorescently-labeled peptides from their binding sites, indicating a strong binding affinity for specific protein targets associated with cancer progression .
  • Cell Signaling Modulation :
    • Studies have shown that the compound affects key signaling pathways such as ERK phosphorylation and NF-κB activation, which are critical in cancer cell survival and proliferation .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50 Value (μM)Effect
Cell ProliferationMDA-MB-23125Significant inhibition
Cell InvasionPDAC Cells30Inhibition of invasion
Enzyme InhibitionSpecific Enzymes10 - 50Varies by target

Comparative Analysis with Similar Compounds

When compared to other pyridine derivatives, such as pyrrolidinone-based compounds, this compound exhibits distinct biological activity profiles. For instance:

  • Pyrrolidinone Compounds : Generally show lower potency against similar cancer targets.
  • Trifluoromethyl Substituted Compounds : Often enhance lipophilicity and bioavailability, contributing to improved cellular uptake and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, and how can reaction conditions be optimized for scale-up?

  • Methodological Answer :

  • Key Routes : Nucleophilic substitution (e.g., replacing halogens with pyrrolidine) and cross-coupling reactions (e.g., Suzuki-Miyaura) are common. For example, substitution reactions using azetidine or pyrrolidine derivatives under reflux in dichloromethane with NaOH as a base have yielded similar compounds .
  • Optimization : Use Design of Experiments (DOE) to vary parameters (temperature, solvent, catalyst). For scale-up, prioritize solvents with low boiling points (e.g., dichloromethane) and phase-transfer catalysts to enhance yield. Monitor purity via HPLC (≥95% recommended) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry and substitution patterns. The trifluoromethyl group shows distinct 19F NMR shifts (~-60 to -70 ppm) .
  • HPLC-MS : Quantify purity and detect trace intermediates. Use C18 columns with acetonitrile/water gradients for separation .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (if single crystals are obtainable) .

Advanced Research Questions

Q. How can regioselectivity challenges in nucleophilic substitution reactions involving this compound be addressed?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms at electron-deficient positions.
  • Catalysts : Transition metals (e.g., Pd) or Lewis acids (e.g., ZnCl2) can direct substitution to specific sites .
  • Computational Modeling : Use DFT calculations to predict reactive sites based on electron density maps .

Q. What strategies resolve contradictions between computational predictions and experimental data in the reactivity of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR/X-ray data with computational results (e.g., Gaussian for geometry optimization).
  • Isotopic Labeling : Track reaction pathways (e.g., 13C labeling) to confirm intermediates .
  • Error Analysis : Reassess computational parameters (basis sets, solvation models) if deviations exceed 5% .

Q. How can cross-coupling reactions expand the functionalization of this compound for materials science applications?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Attach aryl/heteroaryl groups to the pyridine ring using Pd catalysts (e.g., Pd(PPh3)4) and boronic acids. Optimize ligand choice (e.g., SPhos) for steric hindrance .
  • Applications : Incorporate into π-conjugated polymers for OLEDs or liquid crystals. Test thermal stability via TGA (decomposition >250°C preferred) .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :

  • PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment for chlorinated/pyrophoric intermediates.
  • Waste Management : Neutralize acidic/byproduct streams with NaHCO3 before disposal .
  • Emergency Response : Maintain spill kits with vermiculite for halogenated solvents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Reactant of Route 2
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2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

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